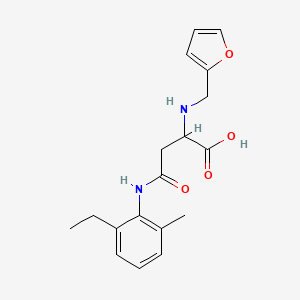

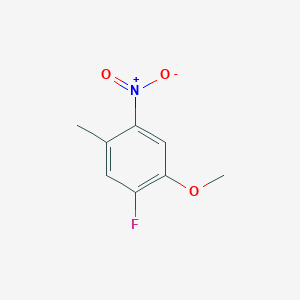

![molecular formula C20H15Cl2N3O B2755554 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-03-1](/img/structure/B2755554.png)

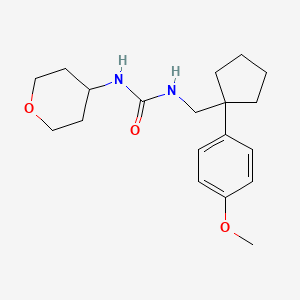

5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazoles are an important group of heterocyclic compounds in the field of medicinal chemistry because they frequently have interesting biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a protocol that uses iminoester hydrochloride in the reaction with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation . This method leads to the products with good yields and in short reaction times .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry . The specific reactions that “this compound” can undergo are not mentioned in the available sources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalytic Activity

- Catalytic Efficiency in Carbon–Carbon Bond Formation : Benzimidazole derivatives, similar to the compound , have been utilized in catalytic systems for Suzuki–Miyaura cross-coupling and arylation reactions. These compounds demonstrate efficient pathways for the synthesis of asymmetric biaryl compounds, indicating their potential as catalysts in organic synthesis due to their good catalytic activity for C–C bond formation (Akkoç et al., 2016).

Photophysical Properties and Material Science

- Luminescent Properties for Material Science : The study of luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines reveals that these compounds can serve as effective materials for optical applications. The research indicates that the structural and photophysical properties of these complexes could be explored for their potential uses in light-emitting devices and sensors (Petoud et al., 1997).

Medicinal Chemistry and Drug Design

- Antiproliferative Agents : Phenylbipyridinylpyrazole derivatives, closely related to the benzimidazole core structure of the query compound, have been synthesized and screened for antiproliferative activity. These studies indicate the potential use of benzimidazole derivatives in the design of therapeutic agents targeting various human malignancies. The derivatives exhibited broad spectrum activity against cell lines, suggesting the relevance of benzimidazole compounds in cancer research (Al-Sanea et al., 2015).

Supramolecular Chemistry

- Self-Assembly and Supramolecular Structures : Research into the self-assembly of heteronuclear supramolecular helical complexes with segmental ligands, including benzimidazole derivatives, highlights the compound's potential in forming complex structures. These structures are significant for their applications in the design of new molecular architectures, which could be relevant for nanotechnology and material science applications (Piguet et al., 1994).

Eigenschaften

IUPAC Name |

5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNKLAMBVTRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)

![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)